![molecular formula C14H18FN B13308347 N-[(2-Fluorophenyl)methyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B13308347.png)
N-[(2-Fluorophenyl)methyl]bicyclo[2.2.1]heptan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-Fluorophenyl)methyl]bicyclo[2.2.1]heptan-2-amine is a chemical compound with the molecular formula C14H18FN. It is known for its unique bicyclic structure, which includes a fluorophenyl group attached to a bicycloheptane ring. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Fluorophenyl)methyl]bicyclo[2.2.1]heptan-2-amine typically involves the reaction of a fluorophenylmethyl halide with a bicycloheptane amine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) and are conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2-Fluorophenyl)methyl]bicyclo[2.2.1]heptan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amine derivatives
Substitution: Various substituted fluorophenyl derivatives
Aplicaciones Científicas De Investigación
N-[(2-Fluorophenyl)methyl]bicyclo[2.2.1]heptan-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[(2-Fluorophenyl)methyl]bicyclo[2.2.1]heptan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity to these targets, while the bicycloheptane ring provides structural stability. The compound may modulate signaling pathways or inhibit enzyme activity, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(2-Chlorophenyl)methyl]bicyclo[2.2.1]heptan-2-amine
- N-[(2-Bromophenyl)methyl]bicyclo[2.2.1]heptan-2-amine
- N-[(2-Methylphenyl)methyl]bicyclo[2.2.1]heptan-2-amine
Uniqueness
N-[(2-Fluorophenyl)methyl]bicyclo[2.2.1]heptan-2-amine is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C14H18FN |
|---|---|
Peso molecular |
219.30 g/mol |
Nombre IUPAC |
N-[(2-fluorophenyl)methyl]bicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C14H18FN/c15-13-4-2-1-3-12(13)9-16-14-8-10-5-6-11(14)7-10/h1-4,10-11,14,16H,5-9H2 |
Clave InChI |
AVFVEOXJUBZBIF-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC1CC2NCC3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-N-[1-(pyridin-3-yl)ethyl]cyclopentan-1-amine](/img/structure/B13308272.png)
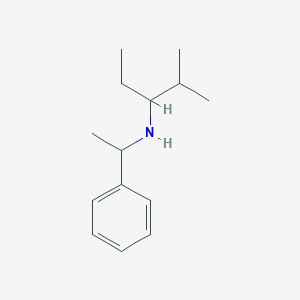
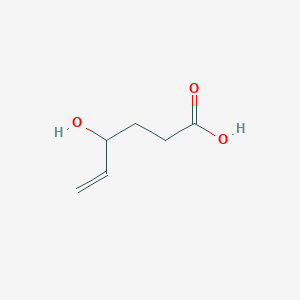
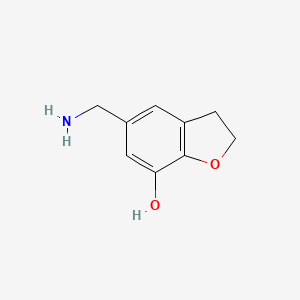
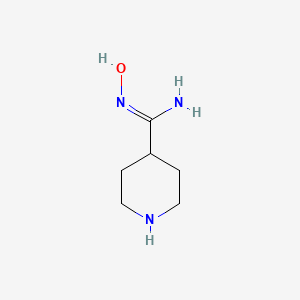
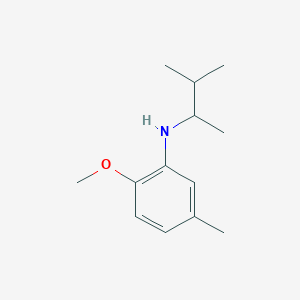
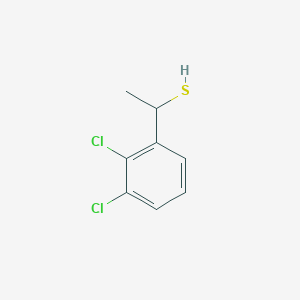
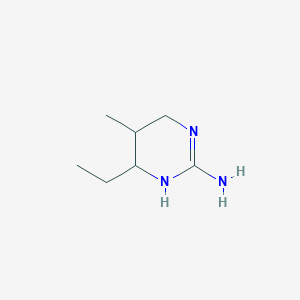
![3-[2-(Methylsulfanyl)ethoxy]azetidine](/img/structure/B13308343.png)
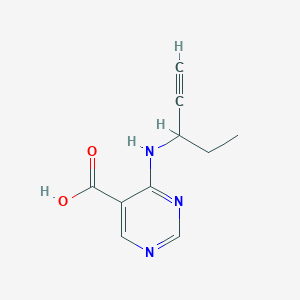
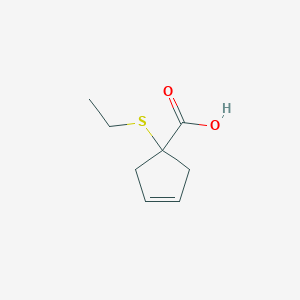
![(1-Cyclopropylethyl)[(1-ethylpyrrolidin-2-YL)methyl]amine](/img/structure/B13308351.png)
![4-[(1-Propylpiperidin-4-yl)amino]butan-2-ol](/img/structure/B13308354.png)

